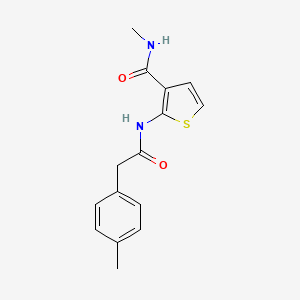

N-methyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-methyl-2-[[2-(4-methylphenyl)acetyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-10-3-5-11(6-4-10)9-13(18)17-15-12(7-8-20-15)14(19)16-2/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQORFNGGIANCSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide typically involves the acylation of thiophene derivatives. One common method is the reaction of 2-aminothiophene with p-tolylacetic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

Substitution: Halogens, nitrating agents, sulfuric acid as catalyst.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Reduced amide derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemical Synthesis and Properties

Chemical Structure : The compound features a thiophene ring with an N-methyl group and a p-tolylacetamido substituent. Its molecular formula is , with a molecular weight of 288.4 g/mol.

Reactivity : The compound can undergo various chemical reactions, including:

- Oxidation : Can be oxidized to form thiophene sulfoxides or sulfones using reagents like hydrogen peroxide.

- Reduction : Can be reduced to form amide derivatives using lithium aluminum hydride.

- Substitution Reactions : Halogenation and nitration are possible, leading to halogenated or nitrated derivatives.

Antioxidant Activity

Research indicates that derivatives of thiophene compounds exhibit significant antioxidant properties. For example, studies have shown that N-methyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide can inhibit oxidative stress markers, demonstrating up to 62% inhibition in antioxidant assays compared to ascorbic acid.

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various pathogens. In vitro studies demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating potential applications in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound has been extensively studied:

- Cytotoxicity : It exhibits moderate to high cytotoxicity against liver (HepG2) and prostate (PC-3) cancer cell lines, with IC50 values reported as low as 3.105 µM for HepG2 cells .

- Mechanisms of Action : The compound induces apoptosis through caspase activation and causes cell cycle arrest at the S phase in liver cancer cells. It also shows promising inhibitory activity against key kinases involved in cancer progression, such as VEGFR-2 and AKT .

Industrial Applications

In addition to its biological applications, this compound is utilized in the development of organic semiconductors and materials for electronic devices. Its unique chemical structure enhances its potential as a versatile compound in various industrial applications.

Mechanism of Action

The mechanism of action of N-methyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Activity Data :

| Compound | Target | IC₅₀ (nM) | Key Structural Feature |

|---|---|---|---|

| Sorafenib | VEGFR-2 | 90 | Diarylurea tail |

| CP-547,632 | VEGFR-2 | 11 | Ureido-aryl carboxamide |

| Derivative 5 | VEGFR-2 | 180 | 5-cyano, 4-methoxyphenyl acetamide |

The target compound’s p-tolyl group may balance lipophilicity and metabolic stability compared to polar substituents in derivatives like 5 .

JAMI1001A: A Tetrahydrobenzo[b]thiophene Carboxamide

JAMI1001A (2-(2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide) shares the carboxamide and acetamide linker but features:

Comparison :

| Feature | Target Compound | JAMI1001A |

|---|---|---|

| Core Structure | Thiophene | Tetrahydrobenzo[b]thiophene |

| Key Substituent | p-Tolyl acetamide | Trifluoromethyl pyrazole |

| Pharmacological Target | Kinases (hypothesized) | AMPA receptors |

The target compound’s simpler thiophene core may offer synthetic advantages, while JAMI1001A’s fused ring system enhances receptor affinity .

Biological Activity

N-methyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antioxidant, antibacterial, and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities. Its structure allows for interactions with various biological targets, such as enzymes and receptors. The presence of the p-tolyl group enhances its lipophilicity, potentially improving its bioavailability.

The mechanism of action for this compound involves:

- Enzyme Interaction : The compound may bind to active sites of specific enzymes or receptors, modulating their activity.

- Cellular Pathways : It can interfere with cellular pathways, influencing processes such as apoptosis and cell cycle regulation.

Antioxidant Activity

Research indicates that derivatives of thiophene compounds exhibit significant antioxidant properties. For instance, one study reported that amino thiophene-2-carboxamide derivatives showed up to 62% inhibition in antioxidant assays compared to ascorbic acid .

Antibacterial Activity

This compound has been investigated for its antibacterial properties against various pathogens. In vitro studies have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies:

- Cytotoxicity : The compound exhibited moderate to high cytotoxicity against liver (HepG2) and prostate (PC-3) cancer cell lines. In one study, the IC50 values were reported as low as 3.105 µM for HepG2 cells, indicating potent antiproliferative effects .

- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis through caspase activation and causes cell cycle arrest at the S phase in liver cancer cells .

- Kinase Inhibition : The compound has shown promising inhibitory activity against key kinases involved in cancer progression, such as VEGFR-2 and AKT, with IC50 values indicating effective inhibition .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antioxidant Activity | Antibacterial Activity | Anticancer Activity (IC50 μM) |

|---|---|---|---|

| This compound | Significant (62%) | Yes | 3.105 (HepG2), 3.023 (PC-3) |

| Amino thiophene derivatives | High | Moderate | Varies |

| Other thiophene derivatives | Moderate | Yes | Higher IC50 values |

Case Studies

Several case studies have highlighted the therapeutic potential of thiophene derivatives:

- Study on Anticancer Effects : A study evaluated multiple thiophene derivatives for their anticancer properties, establishing a structure-activity relationship that suggests modifications can enhance efficacy against specific cancer types .

- Antibacterial Evaluation : Another research project focused on the antibacterial effects of thiophene compounds against resistant bacterial strains, demonstrating significant promise for future drug development.

Q & A

Q. What are the common synthetic routes for N-methyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with thiophene derivatives. Key steps include:

- Amide coupling : Reaction of 2-amino-thiophene-3-carboxamide with activated p-tolylacetic acid derivatives (e.g., tosyl chloride) under anhydrous conditions .

- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) is used to enhance solubility, with yields optimized at reflux temperatures (80–100°C) .

- Catalysts : Bases like DIPEA (diisopropylethylamine) improve coupling efficiency by scavenging HCl byproducts .

Purity is monitored via TLC or HPLC, with recrystallization in alcohols (e.g., ethanol) achieving >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- NMR spectroscopy : 1H/13C NMR confirms substituent positions and stereochemistry. For example, the methyl group on the thiophene ring appears as a singlet at δ 2.3–2.5 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C19H19N2O3S) and detects fragmentation patterns .

- X-ray crystallography : Resolves 3D conformation, including dihedral angles between the thiophene and p-tolyl groups .

Q. What in vitro biological assays have been used to evaluate its potential therapeutic effects?

- Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7) measure IC50 values, with apoptosis confirmed via flow cytometry (Annexin V/PI staining) .

- Enzyme inhibition : Fluorometric assays assess inhibition of targets like falcipain-2 (Ki values <1 μM in optimized conditions) .

- Anti-inflammatory effects : COX-2 inhibition is tested using ELISA-based prostaglandin E2 (PGE2) quantification .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound's enzyme inhibition efficacy across different assay systems?

Contradictions often arise from:

- Assay conditions : Variations in pH (e.g., falcipain-2 activity at pH 5.5 vs. 7.4) or reducing agents (DTT concentration) alter enzyme conformation .

- Orthogonal validation : Combine fluorometric assays with SPR (surface plasmon resonance) to confirm binding kinetics .

- Control experiments : Use known inhibitors (e.g., E-64 for cysteine proteases) to validate assay specificity .

Q. What computational strategies are employed to identify potential molecular targets or binding modes?

- Molecular docking : AutoDock Vina or Glide predicts interactions with targets like RORγt (retinoic acid receptor-related orphan receptor gamma), focusing on hydrogen bonds with the carboxamide group .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in physiological conditions .

- QSAR models : Correlate substituent electronic parameters (Hammett σ values) with biological activity to guide structural optimization .

Q. How do structural modifications at specific positions affect pharmacokinetic properties?

SAR studies reveal:

| Modification | Impact | Reference |

|---|---|---|

| Tosyl group replacement | Increased solubility but reduced blood-brain barrier penetration | |

| Methylation at N-position | Enhances metabolic stability (CYP3A4 resistance) | |

| Introduction of halogens | Improves target affinity (e.g., Cl at p-tolyl increases COX-2 inhibition) |

Q. Methodological optimization :

- LogP adjustments : Introduce polar groups (e.g., hydroxyl) to reduce logP from 3.5 to 2.8, improving aqueous solubility .

- In vitro ADME : Microsomal stability assays (human liver microsomes) predict hepatic clearance rates .

Q. Table 1: Representative Biological Activity Data

| Assay Type | Target | IC50/Ki | Cell Line/Enzyme | Reference |

|---|---|---|---|---|

| Antiproliferative | MCF-7 | 12.3 μM | Breast cancer | |

| Enzyme Inhibition | Falcipain-2 | 0.8 μM | Plasmodium falciparum | |

| Anti-inflammatory | COX-2 | 1.2 μM | RAW 264.7 macrophages |

Q. Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction temperature | 80–100°C (reflux) | 75–90% |

| Solvent | DMF or DCM | >90% purity |

| Catalyst | DIPEA (1.2 equiv) | 85% conversion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.